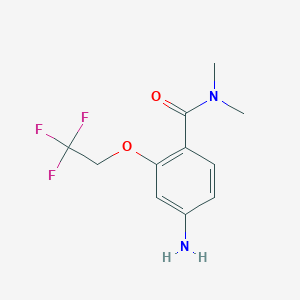

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide

Description

4-Amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative characterized by:

- Amino group at the 4-position of the benzene ring.

- N,N-Dimethyl substitution on the amide nitrogen.

- Trifluoroethoxy group at the 2-position.

Properties

IUPAC Name |

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-16(2)10(17)8-4-3-7(15)5-9(8)18-6-11(12,13)14/h3-5H,6,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZLEQBXCOWHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2,2,2-Trifluoroethoxy)-4-nitrobenzoic Acid

The trifluoroethoxy group is introduced early in the synthesis to leverage its electron-withdrawing properties, which facilitate subsequent functionalization.

Procedure :

-

Starting Material : 4-Nitro-2-hydroxybenzoic acid is reacted with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).

-

Conditions : Toluene solvent, 85–105°C, 8–12 hours.

Mechanism : Nucleophilic aromatic substitution (SNAr) at the ortho position relative to the nitro group, driven by the activating effect of the nitro substituent.

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine, a critical step for introducing the amino functionality.

Procedure :

-

Catalytic Hydrogenation : 2-(2,2,2-Trifluoroethoxy)-4-nitrobenzoic acid is hydrogenated using H₂ (50 psi) and 10% Pd/C in ethanol at 25°C for 6 hours.

-

Alternative Reduction : Fe/HCl in aqueous ethanol (70°C, 2 hours) achieves comparable yields (~85%).

Intermediate : 4-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is isolated as a pale-yellow solid.

Amidation with Dimethylamine

The carboxylic acid is converted to the corresponding amide via activation and coupling.

Procedure :

-

Acid Chloride Formation : The benzoic acid intermediate is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

-

Amine Coupling : The acid chloride is reacted with dimethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by stirring at 25°C for 12 hours.

-

Workup : The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide as a white solid (overall yield: 65–70%).

Direct Coupling via Acid Chloride Intermediate

One-Pot Synthesis from Prefunctionalized Benzoic Acid

This route bypasses intermediate isolation, improving efficiency.

Procedure :

-

Starting Material : 4-Amino-2-hydroxybenzoic acid is alkylated with 2,2,2-trifluoroethyl bromide using NaH in dimethylformamide (DMF) at 60°C for 6 hours.

-

In Situ Activation : The resulting 4-amino-2-(2,2,2-trifluoroethoxy)benzoic acid is treated with oxalyl chloride (1.5 equiv) and catalytic DMF in DCM (0°C, 1 hour).

-

Amidation : Dimethylamine gas is bubbled into the reaction mixture at 0°C, followed by stirring at 25°C for 6 hours.

Optimization of Reaction Conditions

Alkylation Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Toluene | 85 | 78 |

| NaH | DMF | 60 | 82 |

| Cs₂CO₃ | Acetone | 50 | 68 |

Amidation Methods

Comparative analysis of amidation techniques:

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid chloride + amine | SOCl₂, dimethylamine | 70 | 98 |

| EDCI/HOBt coupling | EDCI, HOBt | 65 | 95 |

| Mixed anhydride | ClCO₂iPr | 60 | 90 |

Acid chloride route offers superior yield and purity.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The nitro group’s meta-directing nature can lead to undesired para-substitution. This is mitigated by:

Chemical Reactions Analysis

Core Benzamide Formation

The benzamide backbone is typically synthesized via coupling reactions. A common approach involves activating a benzoic acid derivative (e.g., 2-hydroxy-4-nitrobenzoic acid) as an acid chloride using thionyl chloride (SOCl₂) or pivaloyl chloride (as in ). This intermediate reacts with dimethylamine under basic conditions (e.g., triethylamine) to form the amide bond .

Example Reaction:

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like SnCl₂/HCl . This step requires careful control to avoid over-reduction.

Example Reaction:

Amine Alkylation and Acylation

The amino group at the 4-position undergoes alkylation or acylation. For example, reaction with acetyl chloride in the presence of pyridine yields the acetylated derivative :

Hydrolysis of the Trifluoroethoxy Group

Under strongly acidic conditions (e.g., H₂SO₄/H₂O), the trifluoroethoxy group can hydrolyze to regenerate the phenol . This reaction is reversible and depends on reaction temperature and solvent:

Thermal Degradation

At elevated temperatures (>150°C), the trifluoroethoxy group may undergo cleavage, releasing trifluoroethanol. This is mitigated by using inert atmospheres and low-temperature conditions during synthesis .

Oxidation of the Amino Group

The primary amine is susceptible to oxidation, forming nitroso or nitro derivatives. Stabilizing agents like BHT (butylated hydroxytoluene) are often added during storage .

Comparative Reaction Data

Analytical Characterization

Key techniques for verifying reaction outcomes include:

-

NMR Spectroscopy :

-

IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .

-

HPLC : Purity >99% achieved via recrystallization from ethanol/water mixtures .

This compound’s reactivity is primarily governed by its electron-withdrawing trifluoroethoxy group and the nucleophilic amino group. The synthetic strategies and stability considerations outlined here align with methodologies validated in recent pharmaceutical and organic chemistry research .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is , with a molecular weight of approximately 248.20 g/mol. Its structure features an amino group, a dimethyl group, and a trifluoroethoxy moiety attached to a benzamide core, which contributes to its diverse reactivity and potential applications.

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including substitution and coupling reactions.

- Reagent in Organic Reactions : It acts as a reagent in several organic reactions, facilitating the formation of amides and other derivatives.

Biology

- Biochemical Probes : Research has indicated that this compound can function as a biochemical probe to study enzyme interactions and protein functions. Its structural features allow it to bind selectively to specific targets, aiding in the exploration of biological pathways.

- Antiviral Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects against viruses such as Ebola and Marburg. In vitro assays revealed effective EC50 values below 10 μM in Vero cells, indicating its potential as an antiviral therapeutic agent.

Medicine

- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in various cancer cell lines. Research indicates that it may modulate histone deacetylases (HDACs), leading to significant antiproliferative activity against solid tumors with IC50 values in the low micromolar range.

- Anti-inflammatory Effects : Preliminary studies suggest that 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide may inhibit pro-inflammatory cytokines, presenting potential therapeutic applications for inflammatory diseases.

Case Studies and Research Findings

Recent research highlights the compound's potential across various therapeutic areas:

- Antiviral Studies : In vitro assays demonstrated effective inhibition of filoviruses with derivatives showing EC50 values below 10 μM.

- Cancer Research : Compounds derived from this class have shown significant antiproliferative activity against specific cancer types through mechanisms involving HDAC modulation.

- Inflammatory Disease Models : Initial findings suggest that this compound may reduce inflammation markers in preclinical models.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity and specificity, while the amino and dimethylamino groups can modulate its electronic properties and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Contexts

Flecainide (N-(2-Piperidinylmethyl)-2,5-Bis(2,2,2-Trifluoroethoxy)Benzamide)

- Key Structural Differences: Flecainide has two trifluoroethoxy groups (positions 2 and 5) vs. one in the target compound. The amide nitrogen is substituted with a piperidinylmethyl group instead of dimethylamino.

- Functional Impact: Flecainide’s dual trifluoroethoxy groups enhance lipophilicity, improving membrane permeability and bioavailability. Its piperidinylmethyl group contributes to sodium channel blocking, making it a potent antiarrhythmic agent .

Impurity-A (2,5-Bis(2,2,2-Trifluoroethoxy)-N-((4-Methylpiperidine-2-yl)Methyl)Benzamide)

- Key Structural Differences :

- Contains methylpiperidine and two trifluoroethoxy groups .

- Functional Impact: This impurity, identified in Flecainide synthesis, demonstrates how minor structural changes (e.g., methylpiperidine vs. piperidinylmethyl) affect pharmacological profiles. Its presence underscores the importance of rigorous impurity control in drug manufacturing .

5-Hydroxy-N-(6-Oxo-2-Piperidylmethyl)-2-(2,2,2-Trifluoroethoxy)Benzamide

- Key Structural Differences :

- A hydroxy group replaces one trifluoroethoxy group, and the piperidine ring is oxidized.

- Functional Impact: This metabolite of Flecainide highlights the role of oxidative metabolism in drug clearance.

Physicochemical Properties

*TFEO = trifluoroethoxy; BzA = benzamide

- Melting Points : Flecainide’s higher melting point (145–147°C) vs. dichloro-substituted Compound 10 (62–64°C) reflects the stabilizing effect of aromatic trifluoroethoxy groups. The target compound’s melting point is unreported but likely intermediate due to its balanced substituents.

- Solubility: Trifluoroethoxy groups generally enhance lipid solubility, whereas amino and hydroxy groups improve aqueous solubility. The dimethylamino group in the target compound may offer a balance between the two .

Biological Activity

4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in the context of anticancer properties and enzyme inhibition.

- Molecular Formula: CHFNO

- Molecular Weight: 262.23 g/mol

- CAS Number: 1407057-50-4

The biological activity of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer progression. The trifluoroethoxy group enhances lipophilicity, facilitating cellular uptake and interaction with target proteins.

Anticancer Activity

Recent studies have demonstrated that compounds related to 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide exhibit potent anticancer properties. For example, derivatives of benzamide have shown selective inhibition of histone deacetylases (HDACs), particularly HDAC3, which is crucial for tumor cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Target Enzyme | IC (μM) | Tumor Type | Reference |

|---|---|---|---|---|

| FNA | HDAC3 | 0.095 | HepG2 | |

| SAHA | HDAC1/2/3 | 17.25 | HepG2 | |

| 4-amino-DM | HDAC3 | TBD | TBD | TBD |

Note: FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) serves as a benchmark for evaluating the activity of similar compounds.

In Vitro Studies

In vitro assays have shown that 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide and its derivatives can effectively inhibit the growth of various cancer cell lines. For instance, studies indicate that modifications to the benzamide structure can enhance potency against solid tumors.

Case Study: HepG2 Cell Line

- Apoptosis Induction: Flow cytometry analysis revealed that treatment with related compounds increased apoptosis rates significantly.

- Cell Cycle Arrest: Compounds were found to induce G2/M phase arrest in cancer cells, contributing to their antiproliferative effects.

Table 2: Effects on Cell Cycle and Apoptosis

| Treatment Concentration (μM) | Apoptosis Rate (%) | G2/M Phase Arrest (%) |

|---|---|---|

| Control | 5.83 | 18.84 |

| 1 | 14.08 | TBD |

| 3 | 19.11 | TBD |

| 9 | 28.83 | TBD |

Q & A

Q. What are the optimized synthetic routes for 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide, and how can reaction yields be improved?

The synthesis of benzamide derivatives often involves multi-step reactions, including coupling of substituted benzoyl chlorides with amines. For example, trifluoroethoxy-substituted benzamides can be synthesized via nucleophilic aromatic substitution or coupling reactions under anhydrous conditions. Key intermediates like 2-(2,2,2-trifluoroethoxy)benzoyl chloride may be reacted with dimethylamine derivatives. To improve yields, optimize reaction parameters such as temperature (e.g., 0–5°C for exothermic steps), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents. Catalysts like sodium pivalate (as in ) or phase-transfer agents can enhance efficiency. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) resolve structural ambiguities in 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide?

- ¹H/¹³C NMR : The trifluoroethoxy group (CF₃CH₂O-) produces distinct splitting patterns due to coupling with fluorine (e.g., quartet at ~4.5 ppm for -OCH₂CF₃). The dimethylamino group (-N(CH₃)₂) appears as a singlet near 2.8–3.2 ppm.

- IR : Key peaks include N-H stretches (3300–3500 cm⁻¹ for -NH₂), carbonyl (C=O at ~1650–1700 cm⁻¹), and C-F stretches (1100–1250 cm⁻¹).

- ESI-MS : The molecular ion [M+H]⁺ should match the exact mass (e.g., calculated for C₁₁H₁₄F₃N₂O₂). Fragmentation patterns can confirm substituent positions. Cross-referencing with analogs in and ensures accurate interpretation .

Q. What safety protocols are essential when handling 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide?

Conduct a hazard analysis for reagents (e.g., benzoyl chlorides, trifluoroethanol) and intermediates. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Ames testing of related benzamides () indicates potential mutagenicity; handle with caution. Store the compound away from heat (risk of decomposition) and moisture. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in trifluoroethoxy-substituted benzamide synthesis?

Contradictions may arise from electronic effects of the trifluoroethoxy group. The -CF₃ moiety is strongly electron-withdrawing, which can deactivate the benzene ring toward electrophilic substitution but activate it toward nucleophilic attack. Steric hindrance from the dimethylamino group may also influence regioselectivity. Computational studies (e.g., DFT calculations) can model transition states, while kinetic experiments under varying conditions (e.g., solvent polarity, temperature) validate mechanisms. Compare with analogs in and to identify substituent-specific trends .

Q. How can process-related impurities (e.g., N-methylpiperidine derivatives) be minimized during synthesis?

Impurities like 2,5-bis(trifluoroethoxy)benzamide () may form via over-alkylation or incomplete purification. Strategies include:

- Stepwise quenching : Control reaction times and stoichiometry to prevent over-substitution.

- Chromatographic monitoring : Use HPLC or TLC to track intermediate purity.

- Crystallization optimization : Adjust solvent polarity (e.g., ether/pentane mixtures) to selectively precipitate the target compound. Impurity profiling via LC-MS (as in ) ensures compliance with ICH guidelines .

Q. What computational methods predict the biological activity or binding affinity of 4-amino-N,N-dimethyl-2-(2,2,2-trifluoroethoxy)benzamide?

Molecular docking (e.g., AutoDock Vina) can model interactions with target enzymes or receptors. Use crystal structures of related benzamides (e.g., ) to identify key binding motifs. QSAR models trained on analogs ( and ) correlate physicochemical properties (logP, polar surface area) with activity. ADMET predictors (e.g., SwissADME) evaluate pharmacokinetics, leveraging the compound’s trifluoroethoxy-enhanced lipophilicity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for trifluoroethoxy group stability.

- Analytical Validation : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid peak splitting artifacts.

- Safety : Regular mutagenicity screening (Ames II) is advised for derivatives, as structural analogs show variable genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.